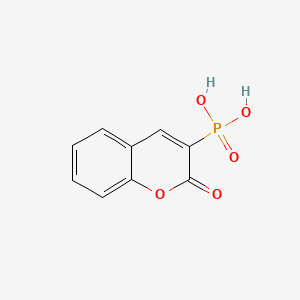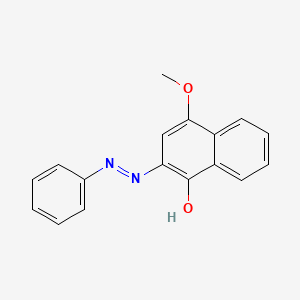
2-Oxo-2H-chromen-3-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-chromen-3-ylphosphonic acid is a chemical compound with the molecular formula C₉H₇O₅P It is known for its unique structure, which includes a chromenone (coumarin) core and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-chromen-3-ylphosphonic acid typically involves the reaction of chromenone derivatives with phosphonic acid reagents. One common method includes the use of a phosphonylation reaction, where a chromenone derivative is treated with a phosphonic acid reagent under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphonylation reactions using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-chromen-3-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can modify the chromenone core or the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the phosphonic acid group, while substitution reactions can introduce new functional groups to the chromenone core .
Scientific Research Applications
2-Oxo-2H-chromen-3-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-chromen-3-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The chromenone core can interact with biological molecules, while the phosphonic acid group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-3-ylphosphonate
- 2-Oxo-2H-chromen-3-ylphosphine oxide
- 2-Oxo-2H-chromen-3-ylphosphoramide
Uniqueness
2-Oxo-2H-chromen-3-ylphosphonic acid is unique due to its specific combination of a chromenone core and a phosphonic acid group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
13507-52-3 |
|---|---|
Molecular Formula |
C9H7O5P |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
(2-oxochromen-3-yl)phosphonic acid |
InChI |
InChI=1S/C9H7O5P/c10-9-8(15(11,12)13)5-6-3-1-2-4-7(6)14-9/h1-5H,(H2,11,12,13) |
InChI Key |
JWJVZTRWTJHSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)


![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)







